trans-1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
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Description
Trans-1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C16H20ClNO4 and its molecular weight is 325.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Enantioselective Synthesis
The compound is used in the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization, achieving high yield and enantiomeric excess. This method is applicable to both electronically neutral and rich substituted phenyl substrates (Chung et al., 2005).
Stereoselective Synthesis
It plays a role in the stereoselective synthesis of different stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, highlighting the flexibility in obtaining either cis or trans acid through reaction condition adjustments (Bakonyi et al., 2013).
Crystal Structure Analysis
Studies on compounds like (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, which are structurally related, help in understanding the molecular conformation and intermolecular interactions in the crystal state, enhancing knowledge of solid-state chemistry (Yuan et al., 2010).
Application in Peptide Synthesis
Dipeptide Synthesis
The compound is utilized in the synthesis of dipeptides like Boc-D-Ala-L-Pip-NH(i)Pr, which are crucial for understanding peptide conformation and interactions (Didierjean et al., 2002).
Synthesis of Tripeptides
It is instrumental in synthesizing tripeptides containing d- or l-2,3-trans-3,4-cis-4,5-trans-3,4-dihydroxy-5-hydroxymethylproline, showcasing its role in complex peptide synthesis (Moreno‐Vargas et al., 2004).
Applications in Organic Synthesis
Asymmetric Acylation
The compound is significant in the asymmetric acylation of alcohols using chiral diamines derived from proline, indicating its role in producing enantiomerically pure compounds (Terakado & Oriyama, 2006).
Crystal Structure in Peptide Mimetics
It is used to study the crystal structure of peptide mimetics, enhancing understanding of peptide conformational dynamics (Jankowska et al., 2002).
Synthesis of Pyrrolidine Derivatives
The compound is key in synthesizing various pyrrolidine derivatives, contributing to the broad area of heterocyclic chemistry (Naveen et al., 2007).
Properties
IUPAC Name |
(3S,4R)-4-(4-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-4-6-11(17)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBYJYHHDUOADW-QWHCGFSZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801005570 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801005570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851485-00-2 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801005570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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